BocNH-PEG8-CH2CH2NH2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

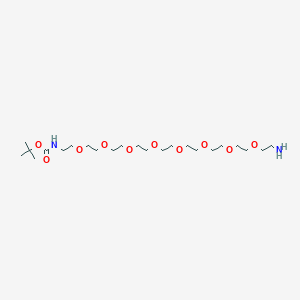

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48N2O10/c1-23(2,3)35-22(26)25-5-7-28-9-11-30-13-15-32-17-19-34-21-20-33-18-16-31-14-12-29-10-8-27-6-4-24/h4-21,24H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDFELJBUQILOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BocNH-PEG8-CH2CH2NH2: A Heterobifunctional Linker for Advanced Bioconjugation

Abstract

This technical guide provides a comprehensive analysis of the heterobifunctional linker, tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, commonly known as BocNH-PEG8-CH2CH2NH2. We will dissect its molecular architecture, detailing the distinct roles of its three primary components: the acid-labile Boc-protecting group, the hydrophilic octaethylene glycol (PEG8) spacer, and the nucleophilic terminal amine. This guide offers field-proven experimental protocols for the strategic deprotection of the Boc group and subsequent functionalization of the primary amine. Furthermore, we explore its critical applications in modern drug development, with a particular focus on its role in constructing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker in their experimental designs.

Introduction: The Strategic Importance of a Versatile Linker

In the intricate field of targeted therapeutics and bioconjugation, the linker molecule is not merely a passive connector but a critical component that dictates the solubility, stability, pharmacokinetics, and ultimate efficacy of the final construct.[1][2] this compound has emerged as an invaluable tool due to its precisely defined, monodisperse structure and its orthogonal reactivity.[3] It is a heterobifunctional linker, meaning it possesses two different reactive groups—a primary amine temporarily masked by a tert-butyloxycarbonyl (Boc) group and a terminal, reactive primary amine. This configuration allows for sequential, controlled conjugation reactions, a necessity for the multi-step synthesis of complex molecules like PROTACs and ADCs.[4][5][6] The central PEG8 chain further imparts favorable physicochemical properties, such as enhanced aqueous solubility and improved in vivo stability, making it a linker of choice in advanced therapeutic design.[2][7][8]

Molecular Structure and Physicochemical Properties

The functionality of this compound is best understood by examining its three distinct structural components.

Caption: Workflow for Boc deprotection of the PEG linker.

Detailed Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

-

Acid Addition: Under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid (TFA). A common and effective concentration is 20-50% TFA in DCM (v/v).

-

Reaction: Stir the solution at room temperature. The reaction is typically rapid.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (usually within 30 minutes to 2 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. The resulting product is the amine-PEG-amine as a TFA salt, often a viscous oil. It can be used directly in the next step or purified if necessary.

Trustworthiness Note: The use of anhydrous DCM is critical to prevent water from competing with the deprotection reaction. The TFA salt is often carried forward without neutralization, as the subsequent amine coupling step is typically performed in a basic buffer which will neutralize the salt in situ.

B. Protocol for Amine Functionalization via Amide Bond Formation

Once deprotected, the newly freed amine is ready for conjugation. A common application is coupling it to a molecule containing a carboxylic acid, which is typically pre-activated as an N-hydroxysuccinimide (NHS) ester for efficiency.

Causality: The primary amine is a strong nucleophile that attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of the NHS leaving group. The reaction is most efficient at a slightly basic pH (7.2-8.5), which ensures the amine is deprotonated and thus maximally nucleophilic, while minimizing hydrolysis of the NHS ester. [1][9]

Caption: Experimental workflow for amine-reactive conjugation.

Detailed Step-by-Step Methodology:

-

Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate or sodium bicarbonate buffer, at pH 7.2-8.5. [1]Do not use buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [10]2. Reactant Preparation:

-

Dissolve the deprotected H2N-PEG8-CH2CH2NH2 (TFA salt) in the reaction buffer. The buffer will neutralize the salt.

-

Immediately before use, dissolve the NHS-activated molecule in an anhydrous water-miscible solvent like DMSO or DMF. [1]3. Conjugation Reaction: Add the desired molar excess of the dissolved NHS-activated molecule to the PEG-amine solution. A 1.2 to 5-fold molar excess is a common starting point.

-

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. [1]5. Quenching & Purification: The reaction can be quenched by adding a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted NHS ester. The final conjugate is then purified from excess reagents using techniques appropriate for the scale and nature of the product, such as reverse-phase HPLC, size-exclusion chromatography, or dialysis.

Applications in Advanced Drug Development

The unique structure of this compound makes it a powerful tool for building complex therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. [4][5]They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is frequently used in PROTAC synthesis. [4][11]The linker's length and flexibility are critical for allowing the two ligands to bind simultaneously to their respective proteins, forming a stable and productive ternary complex (Target Protein : PROTAC : E3 Ligase). An improperly sized linker can introduce spatial conflict and hinder this complex formation, reducing degradation efficiency. [8]

Caption: Role of the PEG linker in PROTAC ternary complex formation.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells. The linker connects the antibody to the drug payload. The inclusion of a hydrophilic PEG8 spacer can significantly improve the physicochemical properties of the ADC, enhancing its aqueous solubility and in vivo stability. [2][8][12]This often leads to a more homogenous product with a better pharmacokinetic profile.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential for both user safety and reagent integrity.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. [13][14][15]Avoid inhalation of vapors and direct contact with skin and eyes. [14][15]* Storage: For long-term stability, store at -20°C. For short-term use, storage at 2-8°C is acceptable. [16][17]The product should be kept in a tightly sealed container, protected from moisture and light to prevent degradation. [4][5]* Stability: The product is stable under recommended storage conditions. [14]Avoid contact with strong oxidizing agents, strong acids, and strong alkalis. [14][15]

Conclusion

This compound is a cornerstone of modern bioconjugation chemistry. Its well-defined, monodisperse structure, combined with the orthogonal reactivity of its Boc-protected and free amine termini, provides chemists with precise control over the synthesis of complex biomolecules. The integrated PEG8 spacer is not merely a passive connector but an active contributor to the favorable physicochemical properties of the final conjugate, enhancing solubility and stability. For scientists and researchers in drug development, a thorough understanding of this linker's properties and reaction protocols is fundamental to designing the next generation of targeted therapeutics like PROTACs and ADCs.

References

- Boc-NH-PEG8-CH2CH2NH2 | PROTAC Linker. (n.d.). MedchemExpress.com.

- Assessing the Impact of the PEG8 Linker on the Permeability of PROTACs: A Comparative Guide. (n.d.). Benchchem.

- A Comparative Analysis of Functional Groups for PEG Linkers in Bioconjugation. (n.d.). Benchchem.

- Application Notes and Protocols: Surface Modification with Amine-Reactive PEG Linkers. (n.d.). Benchchem.

- This compound CAS#: 1052207-59-6. (n.d.). ChemicalBook.

- PEGylation Chemistry. (n.d.). Creative PEGWorks.

- Boc-PEG-Amine this compound. (n.d.). PurePEG.

- Boc-NH-PEG8-CH2CH2NH2 | PROTAC linker | CAS# 1052207-59-6. (n.d.). InvivoChem.

- Boc-NH-PEG8-CH2CH2NH2 CAS#: 1052207-59-6. (n.d.). ChemWhat.

- PEG Linkers And Their Applications In Different Fields. (2022). MolecularCloud.

- Overview of PEG Linkers. (n.d.). ChemPep.

- Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks.

- An In-Depth Technical Guide to Boc-NH-PEG8-CH2CH2COOH: Structure, Synthesis, and Applications. (n.d.). Benchchem.

- Boc-PEG, PEG linker, PEG reagent. (n.d.). BroadPharm.

- Instructions for the use of (PEG)n-Amine Reagents. (n.d.). BroadPharm.

- PEG Linkers & Their Applications. (2022). Biopharma PEG.

- Experimental Procedure. (n.d.). The Royal Society of Chemistry.

- Application Note: A Detailed Protocol for the Conjugation of Peptides with Boc-NH-PEG8-CH2CH2COOH. (n.d.). Benchchem.

- Boc-PEG, Boc amine PEG linker, PEG Reagents. (n.d.). AxisPharm.

- Boc-NH-PEG8-CH2CH2NH2 | CAS#1052207-59-6. (n.d.). MedKoo.

- This compound CAS#: 1052207-59-6. (n.d.). ChemicalBook.

- Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Boc-NH-PEG-NH2 - SAFETY DATA SHEET. (2015). Biochempeg.

- BOC-NH-PEG-NH2 (MW 2000)-SDS. (2025). MedChemExpress.

- Boc-NH-PEG4-CH2CH2NH2|811442-84-9|MSDS. (n.d.). DC Chemicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 3. chempep.com [chempep.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boc-NH-PEG8-CH2CH2NH2 | PROTAC linker | CAS# 1052207-59-6 | InvivoChem [invivochem.com]

- 6. nbinno.com [nbinno.com]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. This compound CAS#: 1052207-59-6 [m.chemicalbook.com]

- 12. chemwhat.com [chemwhat.com]

- 13. biochempeg.com [biochempeg.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Boc-NH-PEG4-CH2CH2NH2|811442-84-9|MSDS [dcchemicals.com]

- 16. medkoo.com [medkoo.com]

- 17. This compound CAS#: 1052207-59-6 [amp.chemicalbook.com]

The Strategic Application of Boc-NH-PEG8-amine in PROTAC Development: An In-depth Technical Guide

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical and multifaceted role.[2][3][4] This in-depth technical guide focuses on the function and application of Boc-NH-PEG8-amine, a widely utilized building block in PROTAC synthesis. We will dissect the strategic importance of each constituent of this linker—the Boc-protecting group, the eight-unit polyethylene glycol (PEG) chain, and the terminal amine—in the context of optimizing PROTAC efficacy. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively leverage Boc-NH-PEG8-amine in their targeted protein degradation research.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][5] While initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's biological activity.[2][3] Its length, composition, and attachment points profoundly influence the physicochemical properties, cell permeability, and, most importantly, the formation of a productive ternary complex between the POI and the E3 ligase.[3][5] An optimally designed linker facilitates the necessary proximity and orientation of the two proteins to enable efficient ubiquitination of the target, marking it for subsequent degradation by the proteasome.[4][6]

Among the various linker chemistries, polyethylene glycol (PEG)-based linkers have gained prominence due to their favorable properties.[3][7] This guide will specifically explore the utility of Boc-NH-PEG8-amine, a versatile and commercially available building block for PROTAC synthesis.

Dissecting Boc-NH-PEG8-amine: A Trifecta of Functionality

The chemical structure of Boc-NH-PEG8-amine is strategically designed for the modular and controlled synthesis of PROTACs. Each component serves a distinct and vital purpose.

The Boc Protecting Group: Ensuring Synthetic Control

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[8][9] In the context of Boc-NH-PEG8-amine, its primary function is to temporarily mask the reactivity of the terminal amine.[8][10] This protection is crucial for a stepwise and controlled PROTAC assembly.[8] It allows for the selective reaction of the other end of the linker (in a derivative form like Boc-NH-PEG8-COOH) with one of the binding ligands, typically through an amide bond formation, without the risk of unintended side reactions at the protected amine.[8] The Boc group is stable under a range of reaction conditions but can be readily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][10][11] This orthogonality is a cornerstone of efficient PROTAC synthesis.[8]

The PEG8 Spacer: More Than Just a Bridge

The eight-unit polyethylene glycol (PEG8) chain is the core of this linker and imparts several advantageous properties to the resulting PROTAC molecule.[10]

-

Enhanced Solubility and Reduced Aggregation: Many potent small molecule ligands used in PROTACs are hydrophobic, leading to poor aqueous solubility and a tendency to aggregate.[12] The hydrophilic nature of the PEG8 spacer significantly improves the overall solubility of the PROTAC, which is crucial for its handling, formulation, and ultimately, its bioavailability.[1][12][13]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in passive diffusion across cell membranes.[14] However, it is a delicate balance, as excessively long PEG chains can increase the molecular weight and polar surface area to a point where permeability is hindered.[15]

-

Optimal Flexibility and Ternary Complex Formation: The PEG8 linker provides significant conformational flexibility, allowing the two ends of the PROTAC to orient themselves optimally for the formation of a stable and productive ternary complex.[5][10] This flexibility can be the deciding factor in whether a PROTAC can successfully bring the target protein and the E3 ligase into the correct proximity and orientation for ubiquitination.[16]

-

Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules.[12] The PEG8 spacer can help to shield the PROTAC from recognition by the immune system, potentially leading to a longer in vivo half-life.[12]

The length of the PEG linker is a critical parameter that often requires empirical optimization for each specific target and E3 ligase pair.[15] A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while a linker that is too long may not effectively bring the proteins together.[10][15]

The Terminal Amine: The Conjugation Point

The primary amine at the terminus of the linker serves as a versatile reactive handle for conjugation to the second binding ligand.[17][18] After the deprotection of the Boc group, this amine can readily participate in various coupling reactions, most commonly forming a stable amide bond with a carboxylic acid-functionalized ligand.[19] This modular approach allows for the synthesis of a library of PROTACs with different ligands, facilitating the rapid exploration of structure-activity relationships.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using a Boc-protected PEG linker.

Caption: General workflow for PROTAC synthesis using a Boc-protected PEG linker.[20]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a PROTAC using Boc-NH-PEG8-amine as a precursor. These are intended as a starting point and may require optimization based on the specific properties of the ligands.

Protocol 1: Amide Coupling of Carboxylic Acid-Functionalized Ligand to Boc-NH-PEG8-amine

This protocol describes the initial coupling reaction to attach the first ligand to the linker.

Materials:

-

Boc-NH-PEG8-amine

-

Carboxylic acid-functionalized ligand (e.g., for E3 ligase)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

-

Add a solution of Boc-NH-PEG8-amine (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by LC-MS until the starting material is consumed.[10]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected ligand-linker conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the free amine.

Materials:

-

Boc-protected ligand-linker conjugate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[8][10]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by LC-MS until the starting material is fully consumed.[10]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying.

Protocol 3: Final Amide Coupling to Form the PROTAC

This protocol describes the final coupling step to attach the second ligand.

Materials:

-

Amine-terminated ligand-linker conjugate (from Protocol 2)

-

Carboxylic acid-functionalized ligand (e.g., for POI)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Standard workup and purification reagents

-

Preparative HPLC for final purification

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0-4.0 equivalents, to neutralize the TFA salt and facilitate coupling) to the reaction mixture and stir for 5 minutes.[21]

-

Add a solution of the deprotected amine-linker-ligand conjugate (TFA salt, 1.1 equivalents) in anhydrous DMF.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.[21]

-

Upon completion, perform an aqueous workup as described in Protocol 1.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Data Presentation: The Impact of PEG Linker Length

The optimal length of the PEG linker is crucial for PROTAC efficacy. The following table provides illustrative data on how linker length can affect the degradation of a target protein.

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-1 | Boc-NH-PEG4-Amine derivative | 50 | 85 |

| PROTAC-2 | Boc-NH-PEG6-Amine derivative | 15 | 95 |

| PROTAC-3 | Boc-NH-PEG8-Amine derivative | 5 | >98 |

| PROTAC-4 | Boc-NH-PEG12-Amine derivative | 25 | 90 |

Note: The specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are highly dependent on the specific ligands, linker composition, and the cell line being tested. This data is for illustrative purposes.[13]

Visualizing the PROTAC Mechanism of Action

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of a PROTAC.

Caption: The signaling pathway of PROTAC-induced protein degradation.[20]

Conclusion

Boc-NH-PEG8-amine is a powerful and versatile tool in the development of PROTACs. Its constituent parts—the Boc protecting group, the PEG8 spacer, and the terminal amine—are all strategically designed to facilitate a modular, controlled, and efficient synthesis of these complex molecules. The PEG8 linker, in particular, offers significant advantages in terms of improving the physicochemical properties of the final PROTAC, which can translate to enhanced cellular activity and in vivo efficacy. A thorough understanding of the function of each component of this linker and the application of robust synthetic protocols are essential for researchers aiming to harness the full potential of targeted protein degradation.

References

- The Role of PEG Linkers in Advancing PROTAC Technology. (URL: [Link])

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. (URL: [Link])

- From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (URL: [Link])

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.

- PROTAC Linker Design and Optimiz

- Zhyvolozhnyi, B., et al. (2020). Novel approaches for the rational design of PROTAC linkers.

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. (URL: [Link])

- Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. (URL: [Link])

- Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - NIH. (URL: [Link])

- BOC Protection and Deprotection - J&K Scientific LLC. (URL: [Link])

- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degrad

- Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Journal of Medicinal Chemistry - ACS Public

- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (URL: [Link])

- Boc Deprotection - TFA - Common Organic Chemistry. (URL: [Link])

- PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degrad

- Effect of PROTAC linker length and conjug

- t-Boc-N-amido-PEG8-acid | C24H47NO12 - PubChem. (URL: [Link])

- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed. (URL: [Link])

- Physicochemical properties comparison among published PROTACs. (URL: [Link])

- Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH. (URL: [Link])

- Structure based PROTAC linker optimization based on ternary complex. (URL: [Link])

- How to improve the function of your PROTAC degrader by understanding ternary complex form

Sources

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. Boc-NH-PEG8-NH2 | CAS:1052207-59-6 | Biopharma PEG [biochempeg.com]

- 18. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]

- 19. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Guide to Precision Bioconjugation: The Core Principles and Applications of Boc-Protected Amine PEG Linkers

In the sophisticated realm of therapeutic development and molecular engineering, the ability to selectively and stably link molecules is not merely a technical step but the very foundation of innovation. From antibody-drug conjugates (ADCs) that act as guided missiles against cancer to the functionalization of nanoparticles for targeted drug delivery, the linker technology employed is a critical determinant of success. This in-depth guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of a cornerstone technology in this field: the Boc-protected amine Polyethylene Glycol (PEG) linker. We will delve into the fundamental chemistry, strategic applications, and detailed methodologies that empower researchers to construct complex, functional biomolecular systems with precision and control.

The Strategic Imperative for Controlled Bioconjugation: The Synergy of PEG and Boc Protection

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a well-established strategy to enhance their pharmacological properties.[1][2][3] The unique physicochemical characteristics of PEG—a hydrophilic, non-toxic, and non-immunogenic polymer—confer several significant advantages upon conjugation[1][4]:

-

Improved Pharmacokinetics : PEGylation increases the hydrodynamic volume of a molecule, which reduces its renal clearance rate and prolongs its circulation half-life in the bloodstream.[1][2][3][5]

-

Enhanced Solubility : The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs or peptides, which is crucial for formulation and administration.[1][6]

-

Reduced Immunogenicity : The flexible PEG chain can sterically hinder the recognition of the conjugated molecule by the immune system, thereby reducing its immunogenic potential.[1][3][5]

However, the power of PEGylation is only fully realized when the conjugation process is precisely controlled. This is where the tert-Butyloxycarbonyl (Boc) protecting group becomes indispensable. The Boc group is one of the most common amine protecting groups used in organic synthesis due to its robustness under a wide range of reaction conditions and its facile removal under mild acidic conditions.[7][8][9][10][11] This acid-lability allows for an "orthogonal" protection strategy, enabling chemists to selectively unmask the amine functionality at a desired stage of a multi-step synthesis, thus preventing unwanted side reactions.[4][12]

The combination of a PEG spacer with a Boc-protected amine terminus creates a heterobifunctional linker, a versatile tool that provides researchers with the fine control needed to assemble complex bioconjugates in a sequential and site-specific manner.[4][8][13]

The Molecular Architecture: Chemistry of Boc-Protected Amine PEG Linkers

A Boc-protected amine PEG linker is a bifunctional molecule designed for stepwise conjugation. One end of the linker has a reactive group for attachment to a biomolecule or surface, while the other end is terminated with a Boc-protected amine.

Structure and Functionality

The general structure can be depicted as:

X-PEGn-NH-Boc

Where:

-

X : Represents a reactive functional group chosen for its specific reactivity towards a target functional group on a biomolecule. Common examples include N-Hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine residues) and maleimides for reacting with sulfhydryl groups (e.g., cysteine residues).[14][15]

-

PEGn : The polyethylene glycol chain, where 'n' denotes the number of repeating ethylene glycol units. The length of the PEG spacer is a critical design element that can be tailored to optimize the properties of the final conjugate, such as solubility and steric hindrance.[1]

-

NH-Boc : The tert-Butyloxycarbonyl protected amine terminus. This group remains inert during the initial conjugation reaction involving the 'X' group and can be selectively deprotected later to reveal a reactive primary amine.[4][6]

The Boc Deprotection Mechanism: A Controlled Unveiling

The removal of the Boc group is a key step that gates the subsequent conjugation reaction. This is typically achieved by treating the Boc-protected molecule with a strong acid, most commonly trifluoroacetic acid (TFA), in an anhydrous organic solvent like dichloromethane (DCM).[10][11] The mechanism proceeds through the protonation of the carbonyl oxygen, which weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation. This cation then eliminates a proton to form isobutylene, while the resulting carbamic acid spontaneously decarboxylates to liberate the free amine.[16]

Caption: Sequential workflow for ADC synthesis using a Boc-protected linker.

Protocol: Synthesis and Deprotection of a Drug-Linker Intermediate

-

Conjugation of Drug to Linker: a. Dissolve the amine-containing cytotoxic drug (1.0 equivalent) and Boc-NH-PEG-NHS ester (1.1 equivalents) in anhydrous Dimethylformamide (DMF). [13] b. Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution. c. Stir the reaction at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 2-4 hours. d. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting drug is consumed. e. Purify the resulting Boc-protected drug-linker conjugate using preparative High-Performance Liquid Chromatography (HPLC).

-

Boc Deprotection: a. Dissolve the purified Boc-protected drug-linker conjugate in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). [13] b. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. c. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. d. Co-evaporate with toluene (3 times) to ensure complete removal of residual TFA. [13]The resulting amine-PEG-drug TFA salt is now ready for conjugation to an activated antibody.

Expertise & Causality Behind Experimental Choices:

-

Anhydrous DMF : The NHS ester is highly susceptible to hydrolysis; therefore, an anhydrous solvent is crucial to maximize conjugation efficiency. [15]* DIPEA : A non-nucleophilic base is used to deprotonate the amine on the drug, increasing its nucleophilicity, and to neutralize any acid formed during the reaction without competing in the reaction itself. [9]* TFA in DCM : This is the standard reagent for Boc deprotection. It is volatile and can be easily removed, and the reaction is typically clean and rapid at room temperature. [10][11]

Surface Modification of Biomaterials

Boc-protected amine PEG linkers are also pivotal for the functionalization of surfaces such as nanoparticles, biosensors, and microarrays. [13][17][18]This allows for the creation of biocompatible surfaces with precisely controlled densities of reactive groups for the immobilization of proteins, peptides, or other biomolecules. [17] Protocol: Functionalization of a Silica Surface

-

Surface Cleaning and Activation: a. Clean the silica substrate (e.g., glass slide, silica nanoparticles) by sonicating in ethanol and then deionized water. Dry in an oven. b. Activate the surface to generate hydroxyl groups, for example, by treatment with a piranha solution (use extreme caution) or an oxygen plasma cleaner.

-

Silanization with Boc-PEG-Silane: a. Prepare a 1-2% (w/v) solution of a Boc-PEG-silane linker in a 95:5 (v/v) ethanol/water mixture. b. Adjust the pH to ~4.5-5.5 with acetic acid to catalyze the hydrolysis of the silane. c. Immerse the cleaned silica substrate in the silane solution and incubate for 2-4 hours at room temperature. [13] d. Rinse the substrate thoroughly with ethanol and deionized water to remove unreacted silane. e. Cure the silanized surface by baking at 110-120°C for 30-60 minutes to form stable siloxane bonds. [13][17]

-

Boc Deprotection to Expose Amines: a. Immerse the Boc-PEG functionalized substrate in a 50% TFA in DCM solution for 30-60 minutes. [17] b. Rinse thoroughly with DCM, followed by ethanol and deionized water. c. Dry the amine-terminated PEGylated surface under a stream of nitrogen. The surface is now ready for the covalent immobilization of biomolecules via their carboxyl groups (using EDC/NHS chemistry) or other compatible chemistries.

Ensuring Scientific Integrity: A Self-Validating System

A successful bioconjugation strategy is a self-validating one. Each step of the process must be monitored and characterized to ensure the desired reaction has occurred, providing confidence in the final product's identity and purity.

A Validated Bioconjugation Workflow

Caption: A self-validating workflow integrating Quality Control (QC) checks.

Data Presentation: Key Analytical Techniques for Characterization

| Analytical Technique | Purpose | Stage of Application |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms molecular weight of intermediates and final products. [19][20] | All steps |

| HPLC (High-Performance Liquid Chromatography) | Assesses purity and separates reaction components. [19][21] | All steps |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural confirmation of small molecule-linker conjugates. | Step 1 |

| Kaiser Test / Ninhydrin Assay | Colorimetric test to confirm the presence of free primary amines after deprotection. [22] | Step 2 |

| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | Visualizes the increase in molecular weight of proteins after PEGylation. [21] | Step 3 |

| SEC (Size Exclusion Chromatography) | Determines purity, aggregation state, and hydrodynamic radius of the final conjugate. [23] | Step 3 |

Conclusion

Boc-protected amine PEG linkers are more than just molecular scaffolds; they are enabling tools that provide an essential layer of control in the intricate process of bioconjugation. By allowing for the sequential and site-specific assembly of molecules, they empower researchers to design and construct novel therapeutics, diagnostics, and functional materials with a high degree of precision. A deep understanding of the underlying chemistry, coupled with rigorous analytical validation at each stage of the process, is paramount to harnessing the full potential of these versatile linkers and advancing the frontiers of biomedical science.

References

- Title: A Head-to-Head Comparison of NHS Ester and Maleimide Conjugation Chemistries for Biopharmaceutical Development Source: Benchchem URL

- Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Application Notes and Protocols: The Use of Boc-PEG Linkers in Nanotechnology and Materials Research Source: Benchchem URL

- Title: The impact of PEGylation on biological therapies Source: PubMed URL

- Title: Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals Source: Thermo Fisher Scientific URL

- Title: Application Notes and Protocols for Surface Modification using t-Boc-amido-PEG10-acid Source: Benchchem URL

- Title: Pharmacokinetic Consequences of Pegylation Source: Taylor & Francis Online URL

- Title: Pegylation: a novel process for modifying pharmacokinetics Source: PubMed URL

- Title: Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals Source: Thermo Fisher Scientific URL

- Title: The Chemistry of the Boc Protecting Group Source: Benchchem URL

- Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL

- Title: Amine Protection / Deprotection Source: Fisher Scientific URL

- Title: Boc Protecting Group for Amines Source: Chemistry Steps URL

- Title: Boc-PEG, Boc amine PEG linker, PEG Reagents Source: AxisPharm URL

- Title: Boc-amine PEG carboxylic acid, Mp 10000 Source: Polysciences URL

- Title: The pharmacology of PEGylation: Balancing PD with PK to generate novel therapeutics Source: Creative PEGWorks URL

- Title: From Synthesis to Characterization of Site-Selective PEGylated Proteins Source: PMC - NIH URL

- Title: Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates Source: Novatia URL

- Title: The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide Source: Benchchem URL

- Title: Analytical Measurement of PEGylated Molecules Source: ResearchGate URL

- Title: Amine-Reactive Crosslinker Chemistry Source: Thermo Fisher Scientific URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Boc protected PEG linkers for bioconjugation Source: Benchchem URL

- Title: Experimental Procedure Source: The Royal Society of Chemistry URL

- Source: Sinoway Industrial co., ltd.

- Title: The Strategic Role of the Boc Protecting Group on PEG Linkers: An In-depth Technical Guide Source: Benchchem URL

- Title: PEG Linkers in Antibody-Drug Conjugates Source: BOC Sciences URL

- Title: ADC Linkers Source: Biopharma PEG URL

Sources

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. polysciences.com [polysciences.com]

- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. enovatia.com [enovatia.com]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. chromatographyonline.com [chromatographyonline.com]

A Senior Application Scientist's Guide to the PEG8 Spacer in Bioconjugation and Drug Delivery

Executive Summary: In the intricate field of bioconjugate chemistry and advanced therapeutics, the linker connecting a biomolecule to its payload is not merely a tether but a critical determinant of the final product's efficacy, safety, and pharmacokinetic profile. Among the diverse linker technologies, the discrete polyethylene glycol (PEG) spacer with exactly eight ethylene glycol units (PEG8) has emerged as a particularly advantageous tool. This technical guide provides an in-depth analysis of the PEG8 spacer, elucidating its core physicochemical properties, strategic advantages, and key applications in drug development. We will explore the causality behind its widespread adoption, from enhancing solubility and stability to enabling precise control over drug-to-antibody ratios (DARs) in Antibody-Drug Conjugates (ADCs). Detailed protocols, comparative data, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage PEG8 technology.

Introduction: The Central Role of Spacers in Bioconjugate Design

The fundamental goal of bioconjugation is to create a stable, functional molecule by covalently linking two or more distinct components, such as an antibody and a cytotoxic drug. The spacer arm that joins these components is pivotal. An ideal spacer must not only connect the molecules but also optimize the conjugate's performance by:

-

Enhancing Solubility: Counteracting the hydrophobicity of many potent drug payloads.[1][2][3]

-

Minimizing Steric Hindrance: Ensuring that the biological activity of each component (e.g., antibody-antigen binding) is preserved.[1][4][5]

-

Improving Pharmacokinetics (PK): Extending circulation half-life and reducing premature clearance.[1][6]

-

Reducing Immunogenicity: Masking epitopes on the bioconjugate to prevent an adverse immune response.[1][2]

Polyethylene glycol (PEG) has become the gold standard for these purposes due to its hydrophilicity, biocompatibility, flexibility, and non-immunogenic nature.[7][8][][10]

The PEG8 Spacer: A Balance of Physicochemical Virtues

A PEG8 spacer is a monodisperse , discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, consisting of eight repeating ethylene oxide units.[1] This uniformity is a critical advantage over traditional polydisperse PEGs, as it ensures the production of homogenous bioconjugates with consistent, reproducible pharmacological profiles.[1]

Core Physicochemical Properties

The defined structure of a PEG8 spacer imparts a unique set of beneficial properties.

| Property | Value | Rationale & Significance |

| PEG Units | 8 | By definition, providing a specific spacer length. |

| Spacer Arm Length | ~29.8 Å (Angstroms) | Offers sufficient distance to minimize steric hindrance between large molecules like antibodies and their payloads.[1] |

| Molecular Weight | ~370.4 g/mol (backbone) | Contributes to the overall molecular weight of the conjugate, influencing its hydrodynamic radius and renal clearance.[1] |

| Hydrophilicity | High | The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that enhances solubility and biocompatibility.[2][11] |

Note: The exact molecular weight and chemical formula will vary depending on the reactive functional groups at the ends of the PEG8 chain.

Strategic Advantages of the PEG8 Length

The selection of an eight-unit PEG chain is a deliberate design choice that offers a "just-right" balance for many applications, particularly in the development of Antibody-Drug Conjugates (ADCs).

-

Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. Attaching a PEG8 spacer acts as a "hydrophilicity reservoir," significantly improving the solubility of the entire ADC, which prevents aggregation and improves stability in formulation.[1][2][3][12]

-

Optimized Pharmacokinetics: PEGylation is a proven strategy to improve a drug's PK profile.[1] A PEG8 spacer increases the molecule's hydrodynamic radius, which reduces renal clearance and can extend its circulation half-life.[1][13] Studies have shown that increasing PEG length up to PEG8 significantly decreases ADC clearance rates.[3][13]

-

Reduced Immunogenicity: The flexible PEG8 chain creates a "stealth" effect, masking potentially immunogenic parts of the molecule and lowering the risk of an undesired immune response.[1][2]

-

Optimal Spatial Separation: The ~30 Å length of the PEG8 spacer is often ideal for separating a bulky drug payload from its antibody carrier. This distance is sufficient to prevent the drug from interfering with the antibody's ability to bind to its target antigen.[1]

-

Controlled, Homogenous Conjugates: In ADC development, achieving a uniform drug-to-antibody ratio (DAR) is critical for safety and efficacy. The use of monodisperse PEG8 linkers facilitates controlled conjugation, leading to a more homogenous final product with a predictable DAR.[1][14] In fact, several approved ADCs incorporate PEG8 linkers in their design.[14][15]

Chemical Strategies and Methodologies for PEG8 Bioconjugation

PEG8 spacers are typically derivatized as heterobifunctional linkers, meaning they have different reactive groups at each end. This allows for sequential, controlled conjugation reactions. Common reactive groups include:

-

N-hydroxysuccinimide (NHS) esters: React with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds.[16]

-

Maleimides: React specifically with free thiols (e.g., from reduced cysteine residues on antibodies) to form stable thioether bonds.[12]

-

Azides and Alkynes: Used in "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition) for highly efficient and specific ligations.[16]

-

Mesylates (MS): Act as excellent leaving groups in nucleophilic substitution reactions with amines or thiols.[17][18]

Diagram: General Bioconjugation Workflow

The following diagram illustrates a typical workflow for synthesizing an Antibody-Drug Conjugate using a PEG8 linker.

Caption: General Workflow for ADC Synthesis using a PEG8 Linker.

Experimental Protocol: Cysteine-Specific ADC Synthesis using a Maleimide-PEG8-NHS Ester Linker

This protocol provides a self-validating system for conjugating a drug payload to an antibody via interchain cysteine residues.

Objective: To synthesize an ADC with a target DAR of 4 using a Maleimide-PEG8-NHS ester linker.

Materials:

-

Monoclonal Antibody (mAb): e.g., Trastuzumab, 10 mg/mL in PBS, pH 7.4.

-

Linker-Payload: Pre-synthesized NHS-ester-activated payload. For this protocol, we assume the payload is already attached to the Maleimide-PEG8 linker (Maleimide-PEG8-Payload).

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock in water.

-

Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2, degassed.

-

Quenching Reagent: N-acetylcysteine, 100 mM stock in water.

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) and Hydrophobic Interaction Chromatography (HIC) column for DAR analysis.

Methodology:

-

Antibody Reduction (Partial):

-

To a solution of the mAb, add TCEP to a final molar excess of ~2.5 equivalents. The goal is to reduce the four interchain disulfide bonds while leaving the intrachain bonds intact.

-

Incubate at 37°C for 1-2 hours. Causality: This controlled reduction generates eight reactive thiol groups per antibody, creating specific sites for conjugation.

-

Immediately remove excess TCEP using a desalting column equilibrated with Conjugation Buffer. Trustworthiness: This step is critical to prevent the reducing agent from interfering with the maleimide reaction.

-

-

Drug-Linker Conjugation:

-

Dissolve the Maleimide-PEG8-Payload in a minimal amount of DMSO and then dilute into the Conjugation Buffer.

-

Add the drug-linker solution to the reduced antibody solution at a molar excess of approximately 1.5 to 2-fold per free thiol (i.e., 12-16 fold molar excess over the antibody).[12]

-

Incubate the reaction at 4°C for 1 hour with gentle mixing.[12] Causality: The maleimide group reacts specifically with the newly generated thiols to form a stable covalent thioether bond.

-

-

Quenching the Reaction:

-

Add a 2-fold molar excess of N-acetylcysteine relative to the initial amount of drug-linker.[12]

-

Incubate for 20 minutes at room temperature. Trustworthiness: This step caps any unreacted maleimide groups, preventing unwanted side reactions and aggregation.

-

-

Purification:

-

Purify the ADC using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4) to remove unconjugated drug-linker and quenching reagent.

-

Collect fractions corresponding to the monomeric ADC peak.

-

-

Characterization (Self-Validation):

-

DAR Determination: Analyze the purified ADC using HIC. This technique separates ADC species with different numbers of conjugated drugs, allowing for the calculation of the average DAR and the distribution of drug-loaded species.[12][19]

-

Purity and Aggregation: Analyze the final product by SEC to confirm high purity (>95%) and low levels of aggregation.

-

Mass Spectrometry: Use LC-MS to confirm the identity and mass of the intact ADC and its subunits (light chain and heavy chain), validating successful conjugation.[20]

-

Applications in Drug Delivery and Beyond

The balanced properties of PEG8 spacers make them versatile tools in several advanced therapeutic and diagnostic platforms.

-

Antibody-Drug Conjugates (ADCs): This is the most prominent application. The PEG8 spacer improves the ADC's therapeutic index by enhancing solubility, stability, and PK, while allowing for precise DAR control.[12][14]

-

PROTACs and Molecular Glues: In Proteolysis Targeting Chimeras (PROTACs), a linker connects a target protein binder to an E3 ligase ligand.[17][21][22] The flexibility and hydrophilicity of a PEG8 spacer are ideal for ensuring the two ends of the PROTAC can simultaneously engage their respective proteins effectively, facilitating the formation of the ternary complex required for protein degradation.[17][23][24][25][26]

-

Peptide and Oligonucleotide Delivery: PEG8 linkers can be used to improve the PK and solubility of therapeutic peptides and siRNA, protecting them from degradation and facilitating delivery.[27]

-

Diagnostic Probes and Imaging Agents: Functionalizing imaging agents or diagnostic probes with PEG8 spacers can improve their biocompatibility and circulation time, leading to better signal-to-noise ratios in imaging applications.

Diagram: PROTAC Mechanism with PEG8 Linker

Caption: PROTAC using a PEG8 linker to form a ternary complex.

Advanced Considerations and Comparative Analysis

While PEG8 is highly effective, the optimal PEG spacer length is context-dependent and must be evaluated for each specific bioconjugate.[28]

Comparative Data: Impact of PEG Spacer Length

The following table summarizes representative data on how PEG spacer length can influence key bioconjugate properties.

| Parameter | PEG4 | PEG8 | PEG12/24 | Rationale / Key Insight |

| ADC Plasma Clearance (mL/day/kg) | ~8 | ~5 | ~4-5 | Clearance significantly decreases up to PEG8, with diminishing returns for longer chains, suggesting PEG8 hits a "sweet spot" for improving PK.[3][13] |

| Tumor Growth Inhibition (%) | 35-45% | 75-85% | High | Superior PK and tumor exposure for PEG8 and longer linkers lead to significantly better in vivo efficacy compared to shorter linkers.[6] |

| Binding Affinity (IC50) | May be slightly higher | Optimal | May decrease | A spacer that is too long can sometimes lead to reduced binding due to excessive flexibility. The optimal length must be empirically determined.[13][29] |

| Linker-Payload Stability (% loss at 24h) | ~22% | ~12% | Lower | Longer PEG chains can provide better stability and reduce payload deconjugation in plasma.[14] |

Note: Data is synthesized from multiple sources and is highly dependent on the specific antibody, payload, and experimental model.[6][29]

Conclusion and Future Outlook

The PEG8 spacer represents a critical tool in modern bioconjugation, offering a well-characterized and highly effective solution to many of the challenges faced in drug development. Its monodisperse nature provides the batch-to-batch consistency required for clinical translation, while its physicochemical properties deliver an optimal balance of solubility, stability, and steric spacing for a wide range of applications, from ADCs to PROTACs. The causality for its success lies in its ability to impart the well-known benefits of PEGylation in a precisely controlled manner. As bioconjugate and targeted therapy designs become more complex, the rational selection of linkers like PEG8 will remain a cornerstone of engineering safer and more effective therapeutics.

References

- Benchchem. (n.d.). Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a PEG8 Linker.

- Benchchem. (n.d.). Application Notes and Protocols for ScO-PEG8-COOH Conjugation to Antibodies.

- Benchchem. (n.d.). The PEG8 Spacer in Bioconjugation: A Technical Guide.

- Benchchem. (n.d.). A Comparative Guide to PEG Spacer Lengths (PEG3, PEG5, and PEG8) for Bioconjugation.

- Benchchem. (n.d.). The Influence of PEG Spacer Length in Bioconjugation: A Comparative Guide.

- Benchchem. (n.d.). Navigating the Spacers: A Comparative Guide to PEG Linker Lengths in Bioconjugation.

- Benchchem. (n.d.). The Pivotal Role of the PEG8 Spacer in Enhancing Solubility: A Technical Guide for Researchers.

- Benchchem. (n.d.). The Crucial Role of Heterotrifunctional PEG Linkers in Modern Bioconjugation: An In-depth Technical Guide.

- Benchchem. (n.d.). An In-depth Technical Guide to m-PEG8-NHS Ester: Structure, Properties, and Applications in Bioconjugation.

- Benchchem. (n.d.). Application Notes and Protocols for Bioconjugation using m-PEG8-NHS Ester.

- Benchchem. (n.d.). m-PEG8-MS Linker: Application Notes and Protocols for Advanced Bioconjugation and Drug Development.

- Benchchem. (n.d.). Assessing Steric Hindrance with Different PEG Linkers: A Comparative Guide for Drug Development.

- Vector Laboratories. (n.d.). Advantages of dPEG® in ADC Linker Design.

- Biopharma PEG. (2022, February 10). PEG Linkers & Their Applications.

- Benchchem. (n.d.). Application Notes and Protocols for Bioconjugation using Cbz-NH-PEG8-CH2COOH.

- Benchchem. (n.d.). The Impact of PEG Spacer Length on Bioconjugate Efficiency: A Comparative Guide.

- Benchchem. (n.d.). A Deep Dive into PEG Linkers for Bioconjugation: A Technical Guide.

- Benchchem. (n.d.). The Versatility of m-PEG8-MS: A Technical Guide to its Applications in Bioconjugation and Drug Delivery.

- PurePEG. (2025, July 1). PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases.

- (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.

- Wagner, S., et al. (n.d.). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. PMC.

- BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.

- (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

- Benchchem. (n.d.). The Strategic Advantage of a 12-Unit PEG Spacer in Drug Delivery: A Comparative Guide.

- ResearchGate. (n.d.). Impact of the length of PEG-spacers on the targeting efficacy of....

- ACS Publications. (2021, September 29). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates.

- BroadPharm. (n.d.). PEG Linker, Discrete PEG.

- MedchemExpress.com. (n.d.). m-PEG8-MS | ADC/PROTAC Linker.

- (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.

- NIH. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC.

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- ResearchGate. (n.d.). Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study | Request PDF.

- Biopharma PEG. (2022, May 30). Molecular Glues: A New Dawn After PROTAC.

- Benchchem. (n.d.). The Role of Hydrophilic PEG Spacers in Aqueous Solutions: A Technical Guide.

- (2025, October 6). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation.

- PubMed. (2025, September 2). Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential.

- NIH. (2019, July 11). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. PMC.

- eMolecules. (2024, February 9). How Do Molecular Glues Differ from PROTACs?.

- PubMed. (2014, July 1). Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles.

- (n.d.). The Rise of Molecular Glues in Targeted Protein Degradation: From Concept to Clinic.

- NIH. (2020, February 2). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. PMC.

- Crown Bioscience Blog. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. purepeg.com [purepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. precisepeg.com [precisepeg.com]

- 10. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. enovatia.com [enovatia.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. blog.crownbio.com [blog.crownbio.com]

- 23. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]

- 24. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. emolecules.com [emolecules.com]

- 26. precisepeg.com [precisepeg.com]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Harnessing Flexibility and Functionality: A Technical Guide to BocNH-PEG8-CH2CH2NH2 in PROTAC Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven degradation of disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker that connects a target protein ligand to an E3 ubiquitin ligase recruiter.[3][4] Among the diverse linker classes, polyethylene glycol (PEG) chains have gained prominence for their ability to confer favorable physicochemical properties.[5][][7] This guide provides an in-depth technical exploration of BocNH-PEG8-CH2CH2NH2 , a versatile, heterobifunctional PEG linker. We will dissect its structural advantages, provide validated, step-by-step synthetic protocols for its incorporation into PROTACs, and discuss the causal relationship between its properties and the performance of the final degrader molecule. This document is intended for researchers, chemists, and drug development professionals actively working in the field of targeted protein degradation.

The Centrality of the Linker in PROTAC "Linkerology"

A PROTAC molecule's architecture consists of three distinct components: a ligand for the Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and the interconnecting linker.[1][8] The linker is not a passive spacer; it is a critical determinant of the PROTAC's biological activity.[9] Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the essential precursor to protein ubiquitination and subsequent degradation by the proteasome.[10][] An optimally designed linker facilitates productive protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances degradation efficiency.[10]

The most common linker motifs are flexible alkyl and PEG chains, prized for their synthetic tractability and the ease with which their length can be modulated.[4][12] While simple alkyl chains offer flexibility, they are often hydrophobic, which can negatively impact the solubility and cell permeability of the final PROTAC—a significant challenge given that these molecules often operate "beyond the Rule of Five" (bRo5) space.[8][13][14]

The Physicochemical Advantages of PEG Linkers

PEG linkers, composed of repeating ethylene glycol units, have emerged as a cornerstone of modern PROTAC design to address these challenges.[3][5]

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the PROTAC molecule.[1][15][16] This is crucial for preventing aggregation and improving formulation, bioavailability, and overall pharmacokinetic properties.[14][17]

-

Optimized Flexibility and Conformation: PEG linkers provide significant conformational flexibility.[15] This allows the PROTAC to adopt an optimal orientation for forming a stable ternary complex.[5] Furthermore, this flexibility can lead to a "chameleon effect," where the molecule folds into a more compact, less polar conformation to facilitate passage across the lipophilic cell membrane, then re-extends in the aqueous cytoplasm.[10][18]

-

Synthetic Versatility: The commercial availability of bifunctional PEG motifs enables the rapid and modular assembly of PROTAC libraries for optimization studies.[7][12]

The This compound linker embodies these advantages while offering orthogonal reactivity for controlled, sequential synthesis.

A Deep Dive: this compound

This compound is a heterobifunctional linker featuring a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other, separated by an eight-unit PEG chain.

Structural and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C23H48N2O10 | [19] |

| Molecular Weight | 512.63 g/mol | [19][20] |

| Appearance | Colorless to light yellow liquid | [19][20] |

| Key Features | - Orthogonal protecting group (Boc) - Free primary amine for initial coupling - Hydrophilic 8-unit PEG spacer | N/A |

| LogP | -1.2 | [19] |

The key to its utility is the Boc protecting group. This group is stable under common coupling conditions (e.g., amide bond formation) but can be cleanly removed under acidic conditions to reveal a second primary amine.[21][22] This orthogonality allows for a controlled, step-wise synthetic strategy, preventing unwanted polymerization or side reactions.

Synthetic Strategy: Incorporating the Linker into a PROTAC

The synthesis of a PROTAC using this compound typically follows a convergent, multi-step process. The strategy involves sequentially coupling the POI ligand and the E3 ligase ligand to the two ends of the linker.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis.

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols provide a self-validating framework for synthesis. Each step includes checkpoints for reaction monitoring and purification to ensure the integrity of the subsequent step.

Protocol 1: First Amide Coupling

This protocol describes the coupling of a ligand containing a carboxylic acid (Ligand 1) to the free amine of the this compound linker.

-

Materials & Reagents:

-

This compound (1.0 equivalent)

-

Carboxylic acid-functionalized ligand (e.g., POI binder) (1.05 equivalents)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Methodology:

-

Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.05 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the linker solution dropwise to the activated ligand solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

Validation Checkpoint: Monitor the reaction progress by LC-MS, looking for the consumption of the linker and the appearance of the desired product mass.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

-

Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product (Intermediate 1) via flash column chromatography or preparative HPLC to yield the pure Boc-protected conjugate.

-

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to expose the second primary amine for the next coupling reaction.

-

Materials & Reagents:

-

Boc-protected conjugate (Intermediate 1) (1.0 equivalent)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

-

Methodology:

-

Dissolve the purified Intermediate 1 (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Add TFA to the solution to a final concentration of 20-25% (v/v).[9][22]

-

Stir the reaction at room temperature for 1-2 hours.

-

Validation Checkpoint: Monitor the reaction by LC-MS for the complete disappearance of the starting material and the appearance of the deprotected product mass. A TLC analysis will also show a shift to a more polar spot (lower Rf).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine (Intermediate 2) is often obtained as a TFA salt and can be used directly in the next step without further purification, assuming the previous step yielded pure material.

-

Protocol 3: Second Amide Coupling

This final step conjugates the second carboxylic acid-containing ligand (Ligand 2) to the newly exposed amine of Intermediate 2.

-

Materials & Reagents:

-

Amine-PEG8-Ligand 1 TFA salt (Intermediate 2) (1.0 equivalent)

-

Carboxylic acid-functionalized ligand (e.g., E3 binder) (1.1 equivalents)

-

HATU (1.2 equivalents)

-

DIPEA (4.0-5.0 equivalents, to neutralize the TFA salt and act as the base)

-

Anhydrous DMF

-

-

Methodology:

-

Follow the procedure outlined in Protocol 1 , using Intermediate 2 as the amine source and Ligand 2 as the carboxylic acid source. Note the increased amount of DIPEA required to neutralize the TFA salt.

-

Validation Checkpoint: Monitor the reaction by LC-MS for the appearance of the final PROTAC mass.

-

After workup, purify the final PROTAC molecule using reverse-phase preparative HPLC.

-

Final Characterization: Confirm the identity and purity (>95%) of the final PROTAC using LC-MS and ¹H NMR spectroscopy.

-

PROTAC Mechanism & The Role of the Linker

The synthesized PROTAC hijacks the cell's ubiquitin-proteasome system (UPS) to induce degradation.

Caption: PROTAC-induced protein degradation pathway.

The PEG8 linker's flexibility is paramount in this process, allowing the POI and E3 ligase to adopt a productive orientation for the transfer of ubiquitin (Ub), marking the POI for destruction.[9]

Conclusion and Outlook

This compound is a powerful and enabling tool for the rational design and synthesis of PROTACs. Its heterobifunctional nature permits a controlled and sequential synthetic strategy, while the integrated PEG8 spacer confers critical physicochemical advantages, such as enhanced solubility and optimized flexibility.[17][23] The protocols detailed herein provide a robust and validated pathway for its successful incorporation. As the field of targeted protein degradation continues to mature, the strategic use of well-defined, functional linkers like this compound will remain essential for developing the next generation of potent and bioavailable degrader therapeutics.

References

- Linkers in PROTACs - Precise PEG. (n.d.). Precise PEG.

- Boc-NH-PEG8-CH2CH2NH2 | PROTAC linker | CAS# 1052207-59-6 | InvivoChem. (n.d.). InvivoChem.

- Boc-NH-PEG8-CH2CH2NH2 | PROTAC Linker - MedchemExpress.com. (n.d.). MedChemExpress.

- The Role of PEG Linkers in Advancing PROTAC Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of PEG Linkers in PROTACs: A Technical Guide - Benchchem. (n.d.). BenchChem.

- In-Depth Technical Guide: Boc-NH-PEG8-CH2CH2COOH in Proteolysis Targeting Chimera (PROTAC) Technology - Benchchem. (n.d.). BenchChem.

- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm.

- Application Notes: Utilizing Boc-NH-PEG8-CH2CH2COOH for Targeted Protein Degrad

- Boc-NH-PEG8-CH2CH2NH2 | PROTAC Linker - MedchemExpress.com (Japanese). (n.d.). MedChemExpress.

- Application Notes and Protocols for Boc-NH-PEG8-CH2CH2COOH in PROTAC Synthesis - Benchchem. (n.d.). BenchChem.

- Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (n.d.).

- Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (2020, October 30).

- Assessing the Impact of the PEG8 Linker on the Permeability of PROTACs: A Comparative Guide - Benchchem. (n.d.). BenchChem.

- E3 Ligase Ligand-Linker Conjugates - JenKem Technology. (n.d.). JenKem Technology.

- A Technical Guide to Boc-NH-PEG8-CH2CH2COOH: A Key Linker in Targeted Protein Degrad

- Boc-NH-PEG8-CH2CH2NH2 - Reagent Instrument Network (Chinese). (n.d.). shiji.com.

- Application Notes and Protocols for Boc-Aminooxy-PEG4-CH2-Boc in Targeted Protein Degradation Research - Benchchem. (n.d.). BenchChem.

- Boc-PEG, PEG linker, PEG reagent - BroadPharm. (n.d.). BroadPharm.

- Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - NIH. (2025, June 29).

- tBoc-protected amine-PEG-Amine - CD Bioparticles. (n.d.). CD Bioparticles.

- A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy - Benchchem. (n.d.). BenchChem.

- Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Journal of Medicinal Chemistry - ACS Publications. (2023, June 6).

- PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degrad

- An In-Depth Technical Guide to Boc-NH-PEG8-CH2CH2COOH: Structure, Synthesis, and Applic

- Overview of PROTAC Linkers | ChemPep. (n.d.). ChemPep.

- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023, March 12). Taylor & Francis Online.

- The Pivotal Role of the PEG8 Spacer in Boc-NH-PEG8-CH2CH2COOH: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.

- Target Protein Ligand-Linker Conjug

- Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific.

- Target Protein Ligand-Linker Conjugates - MedchemExpress.com. (n.d.). MedChemExpress.

- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.).

- PEG Linkers & Their Applications - Biopharma PEG. (2022, February 10). Biopharma PEG.

- E3 Ligase Ligand-Linker Conjugates | MedChemExpress. (n.d.). MedChemExpress.

- Overview of PROTAC Linkers: Types and Design - BOC Sciences. (n.d.). BOC Sciences.

- How should I deprotect Boc-amino group without breaking ester bond? - ResearchGate. (2021, May 5).

- Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - NIH. (n.d.).

- PEG Linkers for PROTAC Synthesis - Biopharma PEG. (2022, September 13). Biopharma PEG.

- Linker Design and Optimization - Protocols.io. (2022, May 4). Protocols.io.